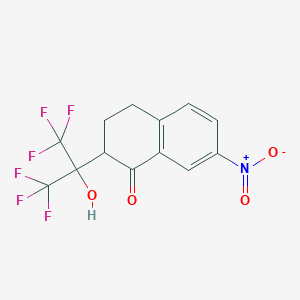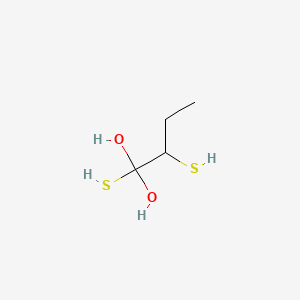
1,2-Bis(sulfanyl)butane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(sulfanyl)butane-1,1-diol is an organosulfur compound with the molecular formula C4H10O2S2. This compound is characterized by the presence of two thiol (sulfanyl) groups and two hydroxyl groups attached to a butane backbone. It is a colorless solid that is soluble in water and commonly used in various chemical and biological applications due to its reducing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(sulfanyl)butane-1,1-diol can be synthesized through several methods. One common synthetic route involves the reduction of 1,2-dibromo-1,1-diol with thiourea, followed by hydrolysis. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 1,2-dibromo-1,1-diol in the presence of a palladium catalyst. This method is preferred due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete reduction of the dibromo compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(sulfanyl)butane-1,1-diol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound itself acts as a reducing agent, particularly in the reduction of disulfide bonds in proteins.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound is often used in its reduced form to break disulfide bonds in proteins.
Substitution: Reagents such as alkyl halides can be used in substitution reactions to modify the hydroxyl groups.
Major Products Formed
Oxidation: The major product is the corresponding disulfide.
Reduction: The major products are the reduced forms of disulfide-containing compounds.
Substitution: The major products are the substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(sulfanyl)butane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions.
Biology: The compound is employed in the reduction of disulfide bonds in proteins, making it useful in protein folding studies.
Industry: The compound is used in the production of polymers and other materials that require reducing agents.
Wirkmechanismus
The primary mechanism of action of 1,2-Bis(sulfanyl)butane-1,1-diol involves its ability to reduce disulfide bonds. The thiol groups in the compound can donate electrons to disulfide bonds, breaking them and forming two thiol groups. This reduction process is crucial in various biochemical pathways, particularly in the folding and stabilization of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dithiothreitol (DTT): Another dithiol compound commonly used as a reducing agent.
Dithioerythritol (DTE): Similar to DTT but with a different stereochemistry.
2,3-Dimercapto-1-propanol (BAL): Used as a chelating agent for heavy metals.
Uniqueness
1,2-Bis(sulfanyl)butane-1,1-diol is unique due to its specific structure, which allows it to act as a highly effective reducing agent. Its dual thiol and hydroxyl groups provide versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
26950-40-3 |
|---|---|
Molekularformel |
C4H10O2S2 |
Molekulargewicht |
154.3 g/mol |
IUPAC-Name |
1,2-bis(sulfanyl)butane-1,1-diol |
InChI |
InChI=1S/C4H10O2S2/c1-2-3(7)4(5,6)8/h3,5-8H,2H2,1H3 |
InChI-Schlüssel |
WQCJLTVZOMTCJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(O)(O)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


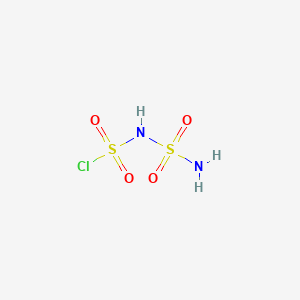



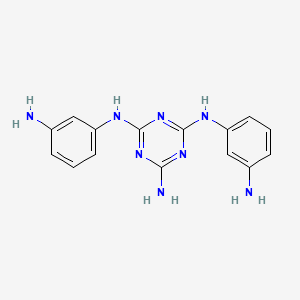

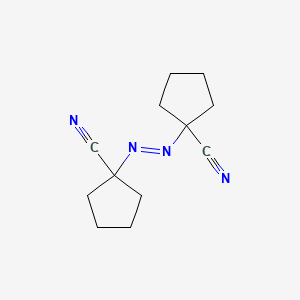
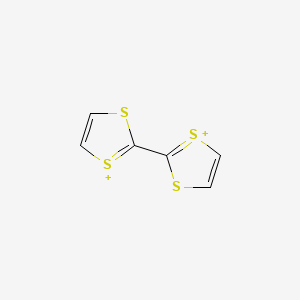
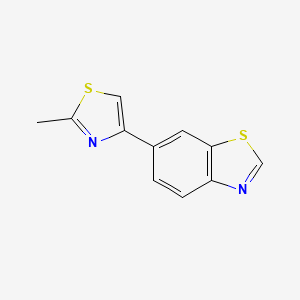
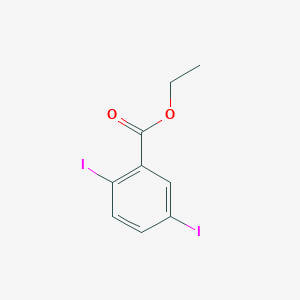
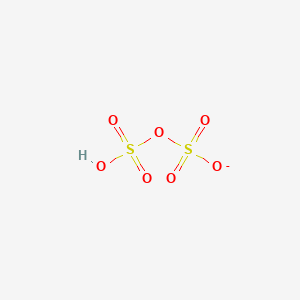
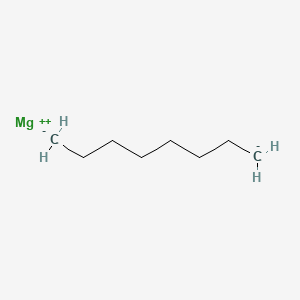
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
